molecular formula C9H10N2O4 B5708176 2-hydroxy-N,N-dimethyl-5-nitrobenzamide

2-hydroxy-N,N-dimethyl-5-nitrobenzamide

Cat. No. B5708176
M. Wt: 210.19 g/mol
InChI Key: KBIOQQPPUWKAOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N,N-dimethyl-5-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMNB, and it has been used in a wide range of studies to investigate its mechanism of action and its effects on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N,N-dimethyl-5-nitrobenzamide is not well understood. However, it is believed that the compound interacts with specific biomolecules in cells and tissues, leading to changes in their function and activity.
Biochemical and Physiological Effects:
2-hydroxy-N,N-dimethyl-5-nitrobenzamide has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. DMNB has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-hydroxy-N,N-dimethyl-5-nitrobenzamide in lab experiments is its high sensitivity and selectivity for detecting specific biomolecules. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy of the results obtained.

Future Directions

There are several future directions for research on 2-hydroxy-N,N-dimethyl-5-nitrobenzamide. One potential area of investigation is the development of new fluorescent probes based on this compound for the detection of specific biomolecules. Another area of research is the investigation of the potential therapeutic applications of DMNB in the treatment of various diseases, including cancer and inflammation.
In conclusion, 2-hydroxy-N,N-dimethyl-5-nitrobenzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Further research is needed to fully understand the mechanism of action and the potential applications of this compound.

Synthesis Methods

The synthesis of 2-hydroxy-N,N-dimethyl-5-nitrobenzamide involves the reaction of 2-hydroxy-5-nitrobenzoic acid with dimethylamine and thionyl chloride. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification.

Scientific Research Applications

2-hydroxy-N,N-dimethyl-5-nitrobenzamide has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe to detect metal ions in biological samples. DMNB has also been used as a reagent to detect the presence of amino acids and peptides in biological samples.

properties

IUPAC Name

2-hydroxy-N,N-dimethyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(2)9(13)7-5-6(11(14)15)3-4-8(7)12/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIOQQPPUWKAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24791637
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-hydroxy-N,N-dimethyl-5-nitrobenzamide

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